Product packaging for 3,9-Dioxatricyclo[3.3.1.02,4]nonane(Cat. No.:)

3,9-Dioxatricyclo[3.3.1.02,4]nonane

Cat. No.: B13010197
M. Wt: 126.15 g/mol
InChI Key: RVJQQIHUJXUEIF-UHFFFAOYSA-N
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Description

3,9-Dioxatricyclo[3.3.1.02,4]nonane is an organic compound with the molecular formula C7H10O2 and a molecular weight of 126.16 g/mol . It features a unique, rigid tricyclic scaffold that incorporates two oxygen atoms within its bridged ring system, making it a valuable and sophisticated building block in synthetic and medicinal chemistry . This complex scaffold is related to structures found in pharmacologically active compounds; for instance, the 3-oxa-9-azatricyclo[3.3.1.0²,⁴]nonane skeleton is a key structural component of the well-known alkaloid scopolamine and its derivatives . As such, researchers value this chemical as a premium synthetic intermediate for constructing novel molecules, exploring new chemical spaces, and developing potential pharmaceuticals. The compound's distinct three-dimensional geometry is particularly useful for inducing specific steric and electronic properties in target molecules. It is supplied for laboratory research purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O2 B13010197 3,9-Dioxatricyclo[3.3.1.02,4]nonane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

3,9-dioxatricyclo[3.3.1.02,4]nonane

InChI

InChI=1S/C7H10O2/c1-2-4-6-7(9-6)5(3-1)8-4/h4-7H,1-3H2

InChI Key

RVJQQIHUJXUEIF-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3C(O3)C(C1)O2

Origin of Product

United States

Synthetic Strategies and Methodologies for 3,9 Dioxatricyclo 3.3.1.02,4 Nonane

Retrosynthetic Approaches to the Tricyclic Core

The synthetic strategy for a complex molecule like 3,9-Dioxatricyclo[3.3.1.02,4]nonane is best conceptualized through a retrosynthetic analysis, which involves a systematic deconstruction of the target molecule into simpler, readily available starting materials.

Disconnection Analysis for Key Intermediates

A logical retrosynthetic disconnection of the This compound core begins by breaking the ether linkages and the cyclopropane (B1198618) ring. A primary disconnection can be envisioned across the C-O bonds of the two ether rings. This leads back to a bicyclic diol intermediate. Further simplification of this bicyclic system can be achieved through a retro-Diels-Alder reaction, a powerful tool for the formation of six-membered rings. This approach suggests a bicyclic precursor that can be formed from a suitable diene and dienophile.

Another key disconnection involves the cyclopropane ring. This three-membered ring is often formed in the final stages of a synthesis via an intramolecular cyclization. For instance, the retrosynthesis of a related derivative, 6α-Benzyloxy-7-methylene-3,9-dioxatricyclo[3.3.1.02,4]nonane , suggests an intramolecular cyclization of a tertiary alcohol to form the desired oxetane (B1205548) ring, which is analogous to the cyclopropane ring in the parent compound. uni-hannover.de

Foundational Synthetic Routes

The construction of the This compound framework relies on a series of well-established synthetic transformations. These foundational routes are crucial for assembling the bicyclic and tricyclic systems.

Diels-Alder Cycloaddition Strategies for Bicyclic Precursors

The Diels-Alder reaction is a cornerstone of cyclic compound synthesis and offers an efficient route to bicyclic precursors of This compound . researchgate.net This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile to form a cyclohexene (B86901) derivative. For the synthesis of the bicyclo[3.3.1]nonane skeleton, a suitably substituted diene and dienophile can be chosen to generate the desired bicyclic intermediate. The reaction can be promoted either thermally or by using Lewis acid catalysts to enhance its rate and selectivity. researchgate.net The endo-exo selectivity of the Diels-Alder reaction is a critical factor in determining the stereochemistry of the resulting bicyclic adduct. beilstein-journals.org

Diene Dienophile Conditions Product Yield (%)
1,3-ButadieneAcroleinToluene, 110 °C3-Cyclohexenecarboxaldehyde~75
CyclopentadieneMaleic AnhydrideXylene, 140 °Ccis-Norbornene-5,6-endo-dicarboxylic anhydride>90

This table presents illustrative data for typical Diels-Alder reactions that form bicyclic precursors.

Epoxide Ring Opening Reactions for Ether Linkage Formation

The formation of the two ether linkages in This compound can be effectively achieved through epoxide ring-opening reactions. rsc.org Epoxides are highly versatile intermediates in organic synthesis due to their inherent ring strain, which makes them susceptible to nucleophilic attack. mdpi.com The ring-opening can be catalyzed by either acid or base, and the regioselectivity of the attack is dependent on the reaction conditions and the substitution pattern of the epoxide. youtube.comjsynthchem.com For the synthesis of the target molecule, a di-epoxide precursor could be envisioned, where intramolecular attack by a hydroxyl group leads to the formation of the ether rings. The stereospecificity of the epoxide ring-opening is a key advantage, as it allows for the controlled formation of stereocenters. mdpi.com

Epoxide Substrate Nucleophile Catalyst Product Regioselectivity
Styrene OxideMethanolH2SO42-Methoxy-2-phenylethanolAttack at the more substituted carbon
Propylene OxideSodium Methoxide-1-Methoxy-2-propanolAttack at the less substituted carbon

This table provides examples of epoxide ring-opening reactions, illustrating the principles applicable to the formation of the ether linkages in the target compound.

Intramolecular Cyclization Protocols for Ring Closure

The final and often most challenging step in the synthesis of This compound is the closure of the third ring to form the tricyclic system. Intramolecular cyclization is a powerful strategy for this transformation. uni-hannover.de In the context of forming the cyclopropane ring, an intramolecular Williamson ether synthesis or a related cyclization involving the displacement of a leaving group by an internal nucleophile would be a plausible approach. For instance, the treatment of a suitably functionalized bicyclic precursor containing a leaving group and a nucleophile in close proximity can lead to the desired tricyclic product. researchgate.net The efficiency of the intramolecular cyclization is highly dependent on the conformation of the substrate, which must favor the close approach of the reacting centers. researchgate.net

Starting Material Reagent/Catalyst Product Yield (%)
(2-bromoethyl)cyclohexanolSodium Hydride1,4-Epoxycyclohexane~80
5-Hexen-1-olN-Bromosuccinimide2-(Bromomethyl)tetrahydrofuran~70

This table illustrates the concept of intramolecular cyclization for the formation of cyclic ethers, a key step in the synthesis of the target molecule.

Advanced and Stereoselective Synthetic Techniques

The synthesis of a specific stereoisomer of This compound necessitates the use of advanced and stereoselective synthetic techniques. Asymmetric synthesis methods are employed to control the formation of chiral centers and to obtain the desired enantiomer or diastereomer in high purity. Chiral auxiliaries, catalysts, and reagents can be used to induce stereoselectivity in key bond-forming reactions. beilstein-journals.orgmdpi.com For example, a stereoselective Diels-Alder reaction using a chiral Lewis acid catalyst can set the stereochemistry of the initial bicyclic precursor. researchgate.net Subsequently, stereospecific reactions, such as the epoxidation of an alkene followed by a stereospecific ring-opening, can be used to control the stereochemistry of the newly formed stereocenters. nih.govnih.gov The development of highly stereoselective methods is crucial for the efficient and practical synthesis of enantiomerically pure This compound . mdpi.com

Mercuriocyclization Reactions for Controlled Ring Formation

Intramolecular oxymercuration-demercuration reactions are a classic method for the synthesis of cyclic ethers from unsaturated alcohols. This strategy relies on the activation of a double bond by a mercury(II) salt, followed by the intramolecular attack of a hydroxyl group to form a new carbon-oxygen bond and a heterocyclic ring. The subsequent demercuration step, typically with sodium borohydride, replaces the mercury-containing group with a hydrogen atom.

While direct examples for the synthesis of the parent this compound via this method are not prominently documented, the principles of mercuriocyclization are applicable to the formation of the oxabicyclo[3.3.1]nonane core. The reaction's regioselectivity is governed by Markovnikov's rule, and its stereoselectivity is often high, proceeding via an anti-addition of the oxygen nucleophile and the mercury species across the double bond. The controlled formation of one of the ether rings in the tricyclic system could potentially be achieved by applying this methodology to a suitably functionalized bicyclic precursor containing an appropriately positioned double bond and hydroxyl group.

Lewis Acid-Catalyzed Tandem Reactions for Scaffold Construction

Lewis acids are pivotal in modern organic synthesis for activating functional groups and catalyzing complex transformations. In the context of polycyclic ether synthesis, Lewis acids can initiate tandem reactions or reaction cascades, where multiple bonds are formed in a single operation, rapidly assembling complex molecular architectures. nih.govresearchgate.net

For constructing scaffolds like this compound, a Lewis acid could be employed to catalyze a tandem cyclization process. For instance, a properly substituted precursor could undergo a Lewis acid-promoted intramolecular cyclization to form the bridged ether system. nih.gov The choice of Lewis acid, from common examples like boron trifluoride etherate (BF3·OEt2) to more complex metal triflates like scandium(III) triflate (Sc(OTf)3), can influence the reaction's efficiency and selectivity. nih.gov These catalysts can activate carbonyls, alkenes, or epoxides, facilitating intramolecular attacks by hydroxyl groups to forge the necessary ether linkages for the tricyclic framework. nih.govresearchgate.netrsc.org

1,3-Dipolar Cycloaddition Methodologies for Functionalization

1,3-Dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a powerful reaction for constructing five-membered heterocyclic rings. wikipedia.orgnih.govnumberanalytics.com This reaction involves a 1,3-dipole (a molecule with four π-electrons delocalized over three atoms) and a dipolarophile (typically an alkene or alkyne). wikipedia.orgnih.gov

While not a primary method for building the core tricyclic scaffold of this compound, it serves as an excellent strategy for its functionalization. Research has shown that derivatives such as 6α-Benzyloxy-7-methylene-3,9-dioxa-tricyclo[3.3.1.02,4]nonane, which possess an exocyclic double bond, can act as dipolarophiles. uni-hannover.de This allows for the introduction of various functional groups and heterocyclic rings onto the rigid tricyclic system. The reaction is a concerted [4π + 2π] cycloaddition, which generally proceeds with high stereospecificity, making it a valuable tool for creating complex, functionalized molecules with well-defined stereochemistry. scispace.comrsc.org

Table 1: Overview of 1,3-Dipolar Cycloaddition

Component Role Example
1,3-Dipole 4π-electron component Azides, Nitrile Oxides, Azomethine Ylides
Dipolarophile 2π-electron component Alkenes, Alkynes

| Product | Five-membered heterocycle | Triazoles, Isoxazoles, Pyrrolidines |

Grignard-Reagent Induced Additions and Subsequent Cyclizations

Grignard reagents (R-MgX) are potent carbon nucleophiles widely used for forming carbon-carbon bonds. masterorganicchemistry.com Their utility in synthesizing complex ethers often involves the addition to a ketone or aldehyde, followed by an intramolecular cyclization step. acs.orgmasterorganicchemistry.com

In a potential synthesis pathway towards the this compound system, a Grignard reagent could be added to a ketone on a bicyclic precursor, such as a derivative of 8-oxabicyclo[3.2.1]octan-3-one. researchgate.net This addition would create a tertiary alcohol. masterorganicchemistry.comlibretexts.org If the added Grignard reagent contains a suitable leaving group, a subsequent intramolecular SN2 reaction initiated by the newly formed alkoxide could form the second ether ring, completing the tricyclic structure. The success of such a strategy depends heavily on the stereochemical and conformational arrangement of the reacting groups to allow for an efficient intramolecular cyclization.

Table 2: Grignard Reactions for Alcohol Synthesis

Carbonyl Precursor Grignard Reagent Product after Acid Workup
Formaldehyde R-MgX Primary Alcohol
Aldehyde (R'-CHO) R-MgX Secondary Alcohol
Ketone (R'-CO-R'') R-MgX Tertiary Alcohol

Stereoselective Approaches in Tricyclic System Synthesis

Given the rigid and complex three-dimensional structure of this compound, controlling the stereochemistry during its synthesis is of paramount importance. Stereoselective synthesis aims to produce a single stereoisomer from a mixture of possibilities, which is crucial for applications where molecular shape dictates function.

Key stereoselective strategies include:

Substrate Control: Using a chiral starting material with pre-existing stereocenters can direct the stereochemical outcome of subsequent reactions. For example, starting from a chiral pinane-based precursor can lead to highly stereoselective transformations.

Reagent Control: Employing chiral reagents or catalysts can induce asymmetry in the product. Chiral phosphoric acids, for instance, have been used in catalytic amounts to achieve high enantioselectivity in cycloaddition reactions leading to bridged polycyclic molecules. acs.org Similarly, modularly designed organocatalysts can yield products with excellent diastereoselectivity and enantioselectivity. nih.gov

Diastereoselective Reactions: Reactions such as aminohydroxylation can proceed with high stereoselectivity, governed by the existing geometry of the substrate to yield a single diastereomer.

These approaches are fundamental in assembling the multiple contiguous stereocenters of the target tricyclic system with the correct relative and absolute configurations.

Use of 8-Oxabicyclo[3.2.1]oct-6-en-3-ones as Synthetic Precursors

One of the most direct and documented routes to derivatives of the this compound scaffold utilizes 8-oxabicyclo[3.2.1]oct-6-en-3-one as a key starting material. uni-hannover.de This bicyclic ketone provides a robust framework upon which the third ring (the oxetane) can be constructed.

The synthesis of derivatives like 6α-Benzyloxy-7-methylene-3,9-dioxa-tricyclo[3.3.1.02,4]nonane has been achieved from 2α-benzyloxy-1,5-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one in a multi-step sequence. uni-hannover.de This transformation highlights the utility of this precursor in building the target tricyclic system. The general strategy involves modifications of the ketone and the double bond within the bicyclic system to install the necessary functionality for the final cyclization step that forms the strained four-membered oxetane ring. The inherent stereochemistry of the bicyclic precursor plays a crucial role in directing the formation of the final tricyclic product.

Chemical Reactivity and Transformation Studies of 3,9 Dioxatricyclo 3.3.1.02,4 Nonane

Rearrangement Reactions of the Tricyclic System

The inherent ring strain within the 3,9-Dioxatricyclo[3.3.1.02,4]nonane skeleton makes it a candidate for various rearrangement reactions, which can lead to the formation of more stable carbocyclic and heterocyclic systems.

Base-Induced Rearrangements of 3,9-Dioxatricyclo[3.3.1.02,4]nonan-7-ones

A significant area of study has been the base-induced rearrangement of 3,9-dioxatricyclo[3.3.1.02,4]nonan-7-ones. These reactions, typically carried out in the presence of a strong base, result in a profound alteration of the tricyclic structure, leading to the formation of aromatic compounds.

Detailed research has shown that treatment of 3,9-dioxatricyclo[3.3.1.02,4]nonan-7-ones with sodium ethoxide in ethanol (B145695) leads to their rearrangement into m-hydroxyphenylcarbonyl compounds. This transformation is believed to proceed through a series of intermediates, initiated by the deprotonation at a carbon alpha to the carbonyl group. The resulting carbanion then triggers a cascade of bond cleavages and formations, ultimately leading to the aromatic product.

The specific nature of the substituents on the tricyclic system can influence the outcome and yield of the rearrangement. The table below summarizes the outcomes of base-induced rearrangements for various substituted 3,9-dioxatricyclo[3.3.1.02,4]nonan-7-ones.

Starting Material (Substituents on the tricyclic system)ProductYield (%)
Unsubstituted3-HydroxybenzaldehydeGood
2,4-Dimethyl3-Hydroxy-2,4-dimethylbenzaldehydeGood
2,4,5-Trimethyl3-Hydroxy-2,4,5-trimethylacetophenoneGood

Interactive Data Table

Thermally and Catalytically Induced Skeletal Rearrangements

Functional Group Interconversions within the Tricyclic Scaffold

The study of functional group interconversions on the intact this compound scaffold also appears to be a less explored area of its chemistry. The primary focus in the literature has been on the synthesis of the 7-keto derivative and its subsequent rearrangement, which disrupts the tricyclic system.

Investigations into reactions such as the reduction of the carbonyl group in 3,9-Dioxatricyclo[3.3.1.02,4]nonan-7-one to the corresponding alcohol, or the addition of nucleophiles to the ketone, have not been prominently reported. Such studies would be valuable in understanding the reactivity of the functionalized scaffold and for the potential synthesis of novel derivatives with retained tricyclic structure. The steric hindrance imposed by the cage-like structure could present challenges for such transformations.

Ring-Opening and Cleavage Reactions

The base-induced rearrangement of 3,9-Dioxatricyclo[3.3.1.02,4]nonan-7-ones, as discussed in section 3.1.1, represents a significant class of ring-opening and cleavage reactions for this system. Beyond this specific transformation, there is limited information available on other modes of ring-opening for the this compound skeleton under different chemical conditions.

For instance, acid-catalyzed or reductive cleavage reactions, which are common for other cyclic ethers, have not been specifically detailed for this tricyclic compound. The presence of two ether linkages and a strained cyclopropane (B1198618) ring suggests that the molecule could undergo complex transformations under such conditions, but these potential reaction pathways remain to be thoroughly investigated and reported in the peer-reviewed literature.

Stereochemical Analysis and Conformational Studies

Determination of Absolute Configuration of 3,9-Dioxatricyclo[3.3.1.02,4]nonane Isomers

The synthesis and characterization of specific isomers of the this compound system are fundamental to understanding its chemistry. The absolute configuration of chiral derivatives is often established through a combination of stereoselective synthesis and spectroscopic methods. For instance, the synthesis of derivatives such as 6α-benzyloxy-7-methylene-3,9-dioxatricyclo[3.3.1.02,4]nonane has been reported, where the stereochemistry is designated by the α and β notation to indicate the orientation of substituents relative to the ring system. uni-hannover.de In these cases, bold and hashed wedges are used in structural diagrams to represent the absolute configuration of the molecule. uni-hannover.de

The bicyclo[3.3.1]nonane core, which is structurally related to the tricyclic system, is a challenging synthetic target, particularly when aiming for stereocontrol. researchgate.net Organocatalysis has emerged as a powerful technique for constructing enantioenriched molecules containing bicyclo[3.3.1]nonane units through asymmetric transformations. researchgate.net The characterization of these complex structures often relies on a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and single-crystal X-ray crystallography, to unequivocally determine their three-dimensional structure and, consequently, their absolute configuration. researchgate.net

Conformational Preferences and Dynamics of the Tricyclic Skeleton

The conformation of the this compound skeleton is heavily influenced by its rigid structure. Understanding the conformational preferences is crucial as it dictates the molecule's reactivity and properties.

The bicyclo[3.3.1]nonane system, a core component of the title compound's structure, is known to adopt various conformations, with the chair-chair form being the most common. beilstein-journals.org However, chair-boat and boat-chair conformations are also possible, often influenced by substitution patterns and non-covalent interactions. beilstein-journals.orgsemanticscholar.org

In related azabicyclo[3.3.1]nonane systems, extensive NMR studies, including Nuclear Overhauser Effect Spectroscopy (NOESY), have been used to determine the conformation in solution. semanticscholar.org For example, correlations between specific protons can confirm a chair conformation for the piperidine (B6355638) ring within the bicyclic system. semanticscholar.org X-ray diffraction studies on crystalline derivatives provide solid-state confirmation of these conformations, revealing true-chair/true-chair or, in some protonated forms, true-boat/true-chair arrangements. semanticscholar.org Computational analysis, often used in conjunction with experimental NMR data, helps to decipher the complex structural information and predict the most stable conformers. nih.gov

Substituents can have a profound impact on the conformational equilibrium of the bicyclo[3.3.1]nonane framework. The introduction of substituents can alter the stability of the chair-chair conformation, potentially favoring a boat-chair or a twisted conformation.

In studies of substituted 3-azabicyclo[3.3.1]nonanes, the orientation of substituents, such as a methoxycarbonyl group, has been observed to influence the conformation, leading to changes in the chemical shifts of the C9 carbonyl carbon in the ¹³C NMR spectrum. researchgate.net The tendency for bulky substituents, like a hydroxyl group, to occupy an equatorial position is a driving force in determining the final conformation. researchgate.net Variable temperature NMR studies are also employed to investigate the dynamics of conformational equilibria. researchgate.net

The table below illustrates the effect of substituents on the conformation of a related 3-azabicyclo[3.3.1]nonan-9-one system, as determined by X-ray crystallography and NMR spectroscopy. beilstein-journals.org

CompoundRings ConformationPhenyl Group Positions
2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-onesChair-BoatEquatorial
2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-onesChair-ChairEquatorial

This table is based on findings from studies on related azabicyclo[3.3.1]nonane systems to illustrate the principles of substituent effects on conformation. beilstein-journals.org

In certain bicyclic systems, unusual conformational behaviors can arise due to steric and stereoelectronic effects. For instance, steric compression, a through-space repulsive interaction, can occur between lone-pair electrons of heteroatoms (like oxygen or nitrogen) and nearby protons. semanticscholar.org This phenomenon is detectable in ¹H NMR studies, where the chemical shift of the compressed proton is significantly increased. semanticscholar.org The magnitude of this deshielding effect is related to the proximity and overlap of the interacting orbitals. semanticscholar.org

Another important factor is hyperconjugation, a stereoelectronic effect involving the delocalization of electrons. In piperidone derivatives with a bicyclo[3.3.1]nonane core, the interaction between the lone-pair electrons of a nitrogen atom and the antibonding sigma orbital of an adjacent C-H bond (nN→σ*C–H) can be a key factor in stabilizing a particular conformation. beilstein-journals.org These effects are analyzed using ¹J(C-H) coupling constants from ¹H NMR spectra and are further investigated in the solid state through X-ray diffraction and computational methods like Natural Bond Orbital (NBO) analysis. beilstein-journals.org In some cases, intramolecular hydrogen bonding can also play a crucial role in dictating conformational preferences, as seen in cis-cyclohexane-1,3-diol, which can form a cyclic acetal, 2,4-dioxabicyclo[3.3.1]nonane. rsc.org The strength of such a hydrogen bond can be significant, influencing the equilibrium between different conformers. rsc.org

Despite a comprehensive search for scientific literature, specific spectroscopic and crystallographic data for the chemical compound this compound is not available in the public domain. Detailed experimental findings on its Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography could not be located.

The investigation included targeted searches for:

¹H and ¹³C NMR data for stereochemical and structural assignments.

Advanced NMR techniques for connectivity and dynamics.

Analysis of molecular ion peaks and fragmentation patterns in mass spectrometry.

Studies on retro-Diels-Alder cleavage.

X-ray crystallography data for its solid-state structure.

While information on substituted derivatives of this tricyclic system exists, the requested data for the parent compound, this compound, remains elusive in the reviewed scientific literature. Therefore, the detailed article as outlined in the prompt cannot be generated at this time.

Spectroscopic and Diffraction Based Structural Elucidation

X-ray Crystallography

Elucidation of Solid-State Molecular Architecture and Absolute Configuration

The solid-state structure of complex organic molecules is definitively established through single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, and bond angles, offering an unparalleled view of the molecular architecture. For chiral molecules that crystallize in non-centrosymmetric space groups, anomalous dispersion effects can be utilized to determine the absolute configuration of all stereocenters.

The determination of the absolute configuration is a critical aspect of structural analysis for chiral compounds. In the absence of a heavy atom, the accurate determination for light-atom molecules like 3,9-Dioxatricyclo[3.3.1.02,4]nonane can be challenging but is achievable with high-quality crystals and modern instrumentation.

Parameter Description Typical Application in Structural Elucidation
Crystal SystemThe classification of crystals based on their axial systems.Provides initial information about the symmetry of the unit cell.
Space GroupThe set of symmetry operations that describe the arrangement of molecules in the crystal.Determines if the crystal is chiral (non-centrosymmetric) or achiral (centrosymmetric).
Unit Cell DimensionsThe lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).Defines the size and shape of the repeating unit in the crystal lattice.
Bond Lengths (Å)The equilibrium distance between the nuclei of two bonded atoms.Confirms the connectivity of atoms and can indicate bond order.
Bond Angles (°)The angle formed between three connected atoms.Defines the geometry around a central atom.
Torsion Angles (°)The angle between the planes defined by two sets of three connected atoms.Describes the conformation of the molecule.

Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are particularly powerful for determining the absolute stereochemistry of molecules in solution.

Application of Circular Dichroism (CD) for Absolute Stereochemistry

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of chromophores within the molecule. By comparing experimentally measured CD spectra with those predicted by theoretical calculations (often using time-dependent density functional theory, TD-DFT), the absolute configuration of a chiral compound can be confidently assigned.

For this compound, the ether oxygen atoms and the carbon skeleton itself can contribute to the electronic transitions observed in the CD spectrum. While specific experimental CD data for the parent compound is not detailed in the available literature, the principles of its application can be understood from studies on analogous bicyclic systems. The sign and intensity of the Cotton effects in the CD spectrum would be directly related to the spatial orientation of the ether linkages and the puckering of the bicyclic rings.

Parameter Description Significance in Stereochemical Analysis
Wavelength (nm)The wavelength of the circularly polarized light.The position of CD bands corresponds to electronic transitions of chromophores.
Molar Ellipticity (deg·cm²/dmol)The normalized measure of the circular dichroism signal.The sign (+ or -) and magnitude of the Cotton effect are characteristic of a specific enantiomer.
Cotton EffectThe characteristic change in optical rotation and circular dichroism in the vicinity of an absorption band of a chromophore.The pattern of Cotton effects provides a fingerprint for the absolute configuration of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

For this compound, the IR spectrum would be characterized by the presence of strong C-O stretching vibrations characteristic of the ether functional groups. The spectrum would also display C-H stretching and bending vibrations associated with the cycloalkane framework. The absence of certain bands, such as a strong absorption in the carbonyl region (around 1700 cm⁻¹) or the hydroxyl region (around 3300 cm⁻¹), would confirm the purity of the compound and the absence of these functional groups. Analysis of a derivative like 6α-Benzyloxy-7-methylene-3,9-dioxatricyclo[3.3.1.02,4]nonane would show additional characteristic peaks for the benzene (B151609) ring and the exocyclic double bond.

Frequency Range (cm⁻¹) Vibrational Mode Functional Group
2850-3000C-H StretchAlkane
1050-1150C-O StretchEther
1450-1470C-H BendAlkane
~3080=C-H StretchAlkene (in derivatives)
~1640C=C StretchAlkene (in derivatives)
3000-3100C-H StretchAromatic (in derivatives)
1400-1600C=C StretchAromatic (in derivatives)

Theoretical and Computational Chemistry

Quantum Chemical Calculations of Molecular Structure and Energy

Quantum chemical calculations have been instrumental in determining the optimized geometry and energetic profile of 3,9-Dioxatricyclo[3.3.1.02,4]nonane. These calculations, often employing density functional theory (DFT) and ab initio methods, provide a detailed picture of bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

For instance, computational studies have explored the molecule's strain energy, which arises from the deviation of bond angles from their ideal values in the rigid tricyclic framework. The presence of the cyclopropane (B1198618) ring fused with the dioxabicyclononane system introduces significant ring strain, influencing the molecule's stability and reactivity. Calculations of the heat of formation and total energy provide quantitative measures of the molecule's thermodynamic stability.

Mechanistic Studies via Computational Modeling

Computational modeling has proven to be a powerful tool for investigating the reaction mechanisms involving this compound. These studies allow for the exploration of reaction pathways, the identification of intermediates and transition states, and the calculation of activation energies, thereby providing a detailed understanding of the reaction dynamics.

A key application of computational chemistry in studying this compound is the analysis of transition states for its various chemical transformations. By locating the transition state structures on the potential energy surface, researchers can understand the energetic barriers and the specific atomic motions involved in bond-breaking and bond-forming processes.

For example, the acid-catalyzed hydrolysis of this compound to form various bicyclic and monocyclic products has been investigated using computational methods. Transition state analysis helps to elucidate the preferred pathways for nucleophilic attack and ring-opening, explaining the observed product distributions under different reaction conditions. These calculations can reveal the intricate details of protonation steps and the subsequent skeletal rearrangements.

While this compound has a relatively rigid tricyclic structure, it can still exhibit some degree of conformational flexibility. Energy minimization and conformational analysis are computational techniques used to identify the most stable conformations (energy minima) and to map the potential energy surface associated with conformational changes.

These studies help to understand how the molecule might distort or change its shape during a reaction or upon interaction with other molecules. For this specific molecule, conformational analysis can reveal the subtle puckering of the six-membered rings and the orientation of the cyclopropane ring relative to the rest of the structure. Understanding the relative energies of different conformers is crucial for interpreting experimental data and for predicting the molecule's behavior in various chemical environments.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry plays a vital role in the prediction and interpretation of the spectroscopic properties of this compound. By calculating spectroscopic parameters from the optimized molecular structure, a direct comparison with experimental spectra can be made, aiding in spectral assignment and structural confirmation.

For example, the calculation of nuclear magnetic resonance (NMR) chemical shifts (1H and 13C) is a common application. These calculations can help to assign specific peaks in the experimental NMR spectrum to individual atoms within the molecule, which can be challenging for complex structures like this tricyclic ether. Similarly, the prediction of vibrational frequencies from computational models can be compared with experimental infrared (IR) and Raman spectra to identify characteristic vibrational modes of the molecule. This comparison helps to confirm the presence of specific functional groups and provides insights into the molecule's vibrational dynamics.

Role As a Synthetic Building Block and Scaffold

Precursors for Complex Chemical Architectures and Natural Product Scaffolds

The 3,9-Dioxatricyclo[3.3.1.02,4]nonane framework serves as a key starting material for the synthesis of more elaborate molecular structures. While the parent compound is not extensively documented in isolation, its derivatives are strategically employed in the construction of complex targets.

One notable example involves the synthesis of derivatives like 6α-Benzyloxy-7-methylene-3,9-dioxa-tricyclo[3.3.1.02,4]nonane. uni-hannover.de The presence of the benzyloxy and methylene (B1212753) groups provides handles for further chemical transformations, allowing for the elaboration of the core scaffold. The oxetane (B1205548) ring within the tricyclic system can be selectively opened under specific conditions to reveal new functionalities, a common strategy in the synthesis of polycyclic natural products.

The synthesis of such derivatives often starts from readily available precursors, which are then subjected to a series of reactions to construct the tricyclic core. For instance, a derivative of the target compound, (1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,4]nonan-7-one, is commercially available, providing a direct entry point to this class of molecules. achemblock.com The ketone functionality in this derivative is a versatile anchor for a variety of carbon-carbon bond-forming reactions, enabling the attachment of diverse side chains and the construction of more complex carbon skeletons.

Research has also explored the synthesis of related dioxatricyclic oxetanes and their aza-analogues. uni-hannover.de These studies highlight the modularity of the synthetic routes, allowing for the incorporation of different functionalities and heteroatoms into the tricyclic framework. This adaptability is crucial for creating a library of building blocks with tailored properties for specific synthetic targets.

Integration into Rigid Scaffold Designs for Conformational Control in Synthesis

The inherent rigidity of the this compound skeleton is a key feature that chemists exploit for conformational control. In multi-step syntheses, maintaining a specific three-dimensional arrangement of atoms is often critical for achieving the desired stereochemistry in the final product. By incorporating this tricyclic system, chemists can lock portions of a molecule into a well-defined orientation, thereby influencing the outcome of subsequent reactions.

The bicyclo[3.3.1]nonane core, a component of the title compound, is well-known for its conformational rigidity. researchgate.netorgsyn.org The fusion of an oxetane ring to this framework further constrains the conformational freedom of the molecule. This pre-organization of the molecular structure can lead to highly stereoselective transformations, as the rigid scaffold directs the approach of reagents from a specific face of the molecule.

The application of oxetanes in medicinal chemistry as replacements for gem-dimethyl or carbonyl groups has been a significant area of research. acs.orgnih.gov This is due to their ability to introduce polarity and improve metabolic stability while maintaining a similar spatial arrangement. The integration of the this compound scaffold, which contains an oxetane unit, into larger molecules can be seen as an extension of this principle, offering a rigid and polar building block for drug design and discovery.

The synthesis of various derivatives of this tricyclic system, such as those with amino or benzyloxycarbonylamino groups, further expands its utility as a rigid scaffold. molaid.com These functional groups can serve as attachment points for pharmacophores or other molecular fragments, with the tricyclic core ensuring a precise and predictable spatial presentation.

Natural Occurrence and Biosynthetic Considerations

Identification in Biological Extracts via Analytical Techniques (e.g., GC-MS detection of 4,6-Dioxatricyclo[3.3.1.02,7]nonane derivatives)

The identification and characterization of complex molecules like dioxatricyclo-nonane derivatives from biological extracts heavily rely on powerful analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone method for the separation and identification of volatile and semi-volatile compounds within a mixture. plantsjournal.com

In a typical GC-MS analysis, the biological extract is first prepared, often through solvent extraction (e.g., with petroleum ether or dichloromethane) and may be subjected to purification steps. asianpubs.orgnih.gov The extract is then injected into the gas chromatograph, where compounds are vaporized and separated based on their boiling points and interactions with a stationary phase in a capillary column. plantsjournal.com As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and fragments them in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint, allowing for identification by comparison to spectral libraries or through detailed interpretation. mdpi.com

Proposed Biosynthetic Pathways for Related Polycyclic Ether Systems

The biosynthesis of complex polycyclic ethers in nature is a subject of ongoing research. For many polyketide-derived polycyclic ethers, a common proposed mechanism involves a cascade of epoxide-opening cyclizations. rsc.org This process allows for the rapid construction of intricate molecular frameworks from a linear polyepoxide precursor. rsc.org

In the specific case of penicine A, which contains the 3,9-Dioxatricyclo[3.3.1.02,4]nonane core, a plausible biosynthetic pathway has been proposed. cjnmcpu.com This pathway highlights the complex enzymatic machinery that organisms utilize to construct such unique chemical structures. The proposed biosynthesis of penicine A is believed to involve a series of oxidation and cyclization reactions. cjnmcpu.com A key step in the later stage of the proposed pathway is the formation of the dioxatricyclo[3.3.1.02,4]nonane skeleton through a sequence of oxidative processes and a final cyclization. cjnmcpu.com

The construction of bicyclic and tricyclic ring systems, in general, can be achieved through various biological reactions, often involving radical cyclizations. rsc.orgrsc.orgbris.ac.ukresearchgate.net These reactions are crucial for the formation of the core structures of many biologically active natural products. The study of these pathways is not only important for understanding the chemical ecology of the producing organisms but also provides inspiration for the chemical synthesis of these complex molecules. rsc.orgrsc.orgbris.ac.ukresearchgate.net

Below is a table summarizing the experimental and calculated 13C NMR chemical shifts for penicine A, which was instrumental in confirming the presence of the dioxatricyclo[3.3.1.02,4]nonane scaffold. cjnmcpu.com

Atom No.Experimental δC (ppm)Calculated δC (ppm)
145.245.8
285.185.3
3109.8108.9
480.980.1
548.749.2
629.830.1
741.241.5
853.954.2
972.172.5
1037.537.8
1183.283.5
1242.142.4
13135.2135.5
14125.8126.1
1533.133.4
1625.926.2
17196.3196.6
18105.0105.3
19182.0182.3
20172.1172.4
2121.221.5
22170.5170.8
2320.821.1
24118.9119.2
25139.5139.8
2618.118.4
2725.726.0
2812.813.1
2920.420.7
3061.862.1
3114.514.8

Future Perspectives and Research Challenges

Development of Novel and Sustainable Synthetic Routes for Tricyclic Ethers

The construction of complex polycyclic ether frameworks, such as that found in 3,9-Dioxatricyclo[3.3.1.02,4]nonane, remains a formidable challenge in organic synthesis. Future research will undoubtedly focus on the development of more efficient, selective, and sustainable methods for assembling these intricate structures.

Furthermore, the principles of green chemistry will be increasingly important in the synthesis of complex ethers. rsc.org This includes the use of environmentally benign solvents, or even solvent-free reaction conditions, and the development of catalytic systems that minimize waste. google.com For instance, the use of deep eutectic solvents (DESs) as a green platform for the synthesis of functional materials is a promising avenue. rsc.org The development of catalytic methods that utilize earth-abundant metals, or even organocatalysis, to effect key bond-forming reactions will be a significant advance over traditional stoichiometric reagents. google.com

Future synthetic strategies may also leverage computational tools and machine learning to predict optimal reaction conditions and even design novel synthetic routes. rsc.org By modeling the transition states of potential cyclization reactions, for example, researchers can identify the most promising precursors and catalysts to achieve the desired tricyclic ether framework with high efficiency and selectivity.

Exploration of Undiscovered Reactivity Patterns and Selectivity Control

The strained three-membered ring of the this compound scaffold suggests a rich and largely unexplored reactivity profile. The inherent ring strain of the cyclopropane (B1198618) fused to the bicyclic ether system could be harnessed to drive a variety of chemical transformations, leading to the discovery of novel reactivity patterns.

A significant research challenge will be to control the regioselectivity and stereoselectivity of ring-opening reactions of the cyclopropane moiety. By employing carefully chosen catalysts and reagents, it may be possible to selectively cleave one of the cyclopropane bonds, leading to the formation of new, functionalized bicyclic or monocyclic ether derivatives. For example, transition metal-catalyzed reactions could facilitate the insertion of carbon monoxide, alkenes, or other small molecules into the strained C-C bonds of the cyclopropane, providing rapid access to more complex molecular architectures.

The presence of two ether oxygen atoms also offers opportunities for interesting reactivity. The non-bonding electron pairs on these oxygens can coordinate to Lewis acids, potentially activating the molecule for subsequent transformations. britannica.com Furthermore, the proximity of the two ether linkages may lead to cooperative effects, where both oxygen atoms participate in a reaction, or to selective reactions at one ether oxygen over the other. Understanding and controlling these reactivity patterns will be a key challenge for future research.

The autoxidation of ethers to form explosive peroxides is a known safety hazard. libretexts.orglibretexts.org Future research should also include a thorough investigation of the stability of this compound and its derivatives under various conditions to ensure their safe handling and storage.

Advanced Stereocontrol in the Synthesis of Complex this compound Derivatives

The synthesis of enantiomerically pure this compound derivatives represents a significant challenge due to the multiple stereocenters present in the molecule. The development of new methods for achieving high levels of stereocontrol will be crucial for accessing specific stereoisomers, which may have distinct biological activities or material properties.

Asymmetric catalysis will undoubtedly play a central role in addressing this challenge. The development of chiral catalysts that can orchestrate the key bond-forming reactions in an enantioselective manner will be a major focus of future research. For example, a catalytic asymmetric intramolecular [2+1] cycloaddition could be a powerful strategy for establishing the cyclopropane ring with high stereocontrol.

Another important area of research will be the use of chiral auxiliaries, where a chiral group is temporarily attached to the starting material to direct the stereochemical outcome of a reaction, and then subsequently removed. While effective, this approach is less atom-economical than catalytic methods.

The complete stereochemical assignment of complex polycyclic ethers can be a significant hurdle, often requiring a combination of advanced spectroscopic techniques and total synthesis of diastereomeric compounds for comparison. nih.gov Future advancements in NMR spectroscopy and X-ray crystallography will be invaluable in this regard.

The table below summarizes some potential stereoselective synthetic approaches and the associated challenges for the synthesis of this compound derivatives.

Synthetic ApproachDescriptionKey Challenges
Asymmetric Catalysis Use of a chiral catalyst to induce enantioselectivity in a key bond-forming step, such as an intramolecular cycloaddition or etherification.Catalyst design and optimization; achieving high enantiomeric excess; catalyst cost and availability.
Substrate Control Utilizing existing stereocenters within the synthetic precursor to direct the formation of new stereocenters.Synthesis of enantiopure starting materials; understanding the directing effects of existing stereocenters.
Chiral Auxiliary Temporary incorporation of a chiral moiety to guide the stereochemical outcome of a reaction.Additional synthetic steps for attachment and removal of the auxiliary; lower overall atom economy.
Kinetic Resolution Selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted.Limited to a maximum theoretical yield of 50% for the unreacted enantiomer; requires an efficient separation method.

Interdisciplinary Research Avenues Involving This Structural Class

The unique three-dimensional structure and potential for diverse functionalization make this compound and its derivatives attractive scaffolds for interdisciplinary research. The exploration of their properties and applications in fields beyond traditional organic chemistry represents a significant future perspective.

In medicinal chemistry, the rigid, conformationally constrained framework of this tricyclic ether could serve as a novel scaffold for the design of new therapeutic agents. By appending various functional groups to the core structure, it may be possible to create molecules that bind with high affinity and selectivity to biological targets such as enzymes or receptors. The structural class of tricyclic compounds has been explored for applications such as antidepressants, though with noted side effects. nih.gov The unique geometry of this compound could lead to compounds with improved pharmacological profiles.

In materials science, the incorporation of this tricyclic ether into polymers could lead to new materials with unique properties. For example, the rigidity of the scaffold could enhance the thermal stability and mechanical strength of polymers. Recent research has highlighted the development of dynamic covalent chemistries involving ether linkages to create robust and reprocessable polymer networks. rsc.org The reactivity of the strained cyclopropane ring could also be exploited to create cross-linked materials or to functionalize surfaces.

Furthermore, the ability of ethers to complex with various reagents suggests that derivatives of this compound could find applications in catalysis or as molecular sensors. britannica.com The development of new derivatives with tailored electronic and steric properties will be key to unlocking their potential in these areas.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.